molecular formula C12H11NO3S B2736671 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid CAS No. 923105-85-5

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid

Cat. No.: B2736671
CAS No.: 923105-85-5
M. Wt: 249.28
InChI Key: KACFQNORGUIBBJ-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound also contains a methylphenyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring, for example, is a five-membered ring with two non-carbon atoms (nitrogen and sulfur). The presence of these heteroatoms can have a significant impact on the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Crystallography and Structure Analysis

The crystal structure of related compounds demonstrates the potential for studying intermolecular interactions and supramolecular assemblies. For instance, the analysis of febuxostat–acetic acid revealed specific hydrogen bonds and π–π stacking, offering insights into the molecular arrangement and stability of pharmaceuticals (Wu, Hu, Gu, & Tang, 2015). Similarly, the structural analysis of photo-degraded thiazole-containing compounds provided a deeper understanding of the stability and degradation pathways of pharmaceuticals under light exposure, highlighting the importance of structural analysis in the development of stable drug formulations (Wu, Hong, & Vogt, 2007).

Synthesis and Fluorescence Properties

The synthesis of new fluorescent compounds for selective detection of Co2+ ions showcased the application of thiazole derivatives in developing sensitive and selective chemical sensors. This is particularly relevant in environmental monitoring and analytical chemistry, where the detection of specific metal ions is critical (Rui-j, 2013).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of novel compounds containing the thiazole moiety. These compounds demonstrated significant activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobials. For example, novel aryl hydrazone pyrazoline-5-ones containing thiazole demonstrated fair antimicrobial activity, indicating their potential in addressing antibiotic resistance (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).

Anticancer Evaluation

Research into the anticancer properties of thiazole derivatives has yielded promising results. Compounds designed and synthesized starting from 2-(4-methylphenyl)acetic acid exhibited moderate to excellent anticancer activity against several cancer cell lines. These findings highlight the potential of thiazole derivatives in cancer therapy and the importance of structural manipulation in enhancing biological activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and compounds containing certain functional groups can be corrosive or toxic .

Future Directions

The future directions for research on a compound like this could involve further investigation into its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its reactivity, or screening to identify potential biological activity .

Properties

IUPAC Name

2-[4-(4-methylphenyl)-2-oxo-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)10-7-17-12(16)13(10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACFQNORGUIBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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